

Benzene-1,3,5-tricarbonitrile CAS number and identification

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbonitrile

Cat. No.: B079428

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In-Depth Technical Guide to Benzene-1,3,5-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzene-1,3,5-tricarbonitrile** (CAS No. 10365-94-3), a symmetrical aromatic nitrile with applications in organic synthesis and materials science. This document details its identification, key physical and chemical properties, and established analytical methodologies.

Core Identification

Benzene-1,3,5-tricarbonitrile is unequivocally identified by its unique Chemical Abstracts Service (CAS) number: 10365-94-3.^{[1][2][3]} Its molecular structure consists of a benzene ring substituted with three nitrile ($-C\equiv N$) groups at the 1, 3, and 5 positions.

Identifier	Value
CAS Number	10365-94-3[1][2][3]
Molecular Formula	C ₉ H ₃ N ₃ [2][4][5]
Molecular Weight	153.14 g/mol [1][5]
IUPAC Name	benzene-1,3,5-tricarbonitrile[1][5]
Synonyms	1,3,5-Tricyanobenzene, Trimesonitrile[4][5]
InChI	InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H[4][5]
InChIKey	SGLGUTWNGVJXPP-UHFFFAOYSA-N[4][5]
SMILES	C1=C(C=C(C=C1C#N)C#N)C#N[5]

Physicochemical Properties

Benzene-1,3,5-tricarbonitrile is a solid at room temperature with the following key physical properties:

Property	Value
Physical Form	Solid[1]
Melting Point	261-263 °C[1]
Boiling Point	256.2 ± 20.0 °C at 760 mmHg[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Benzene-1,3,5-tricarbonitrile** are crucial for its application in research and development.

Synthesis Protocol: A Plausible Route via Sandmeyer Reaction

While a specific, detailed protocol for the synthesis of **Benzene-1,3,5-tricarbonitrile** is not readily available in the reviewed literature, a plausible and widely used method for the synthesis of aryl nitriles is the Sandmeyer reaction.^{[6][7][8]} This reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt.

Starting Material: 1,3,5-Triaminobenzene. A potential synthesis for this precursor starts from trimesic acid.^[9]

Step 1: Diazotization of 1,3,5-Triaminobenzene

- Dissolve 1,3,5-triaminobenzene in an aqueous solution of a strong acid, such as hydrochloric acid, cooled to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for a short period to ensure complete formation of the tris(diazonium) salt.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide, also cooled to 0-5 °C.
- Slowly add the freshly prepared tris(diazonium) salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution is expected.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- The solid product, **Benzene-1,3,5-tricarbonitrile**, can then be isolated by filtration.

Purification: The crude product can be purified by recrystallization from a suitable organic solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be employed for the analysis of **Benzene-1,3,5-tricarbonitrile**.^[3]

- Column: Newcrom R1[3]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
- Detection: UV detection at a suitable wavelength.

Spectroscopic Identification The structural confirmation of **Benzene-1,3,5-tricarbonitrile** is achieved through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the symmetry of the molecule, a single signal is expected for the three aromatic protons.
 - ^{13}C NMR: Three distinct signals are expected: one for the aromatic carbons bearing the nitrile groups, one for the aromatic carbons with hydrogen atoms, and one for the nitrile carbons.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - The FT-IR spectrum will show characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch of the nitrile groups and the C-H and C=C stretching of the aromatic ring. The sample is typically prepared as a KBr wafer.[5]
- Mass Spectrometry (MS):
 - Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound.

Data Presentation

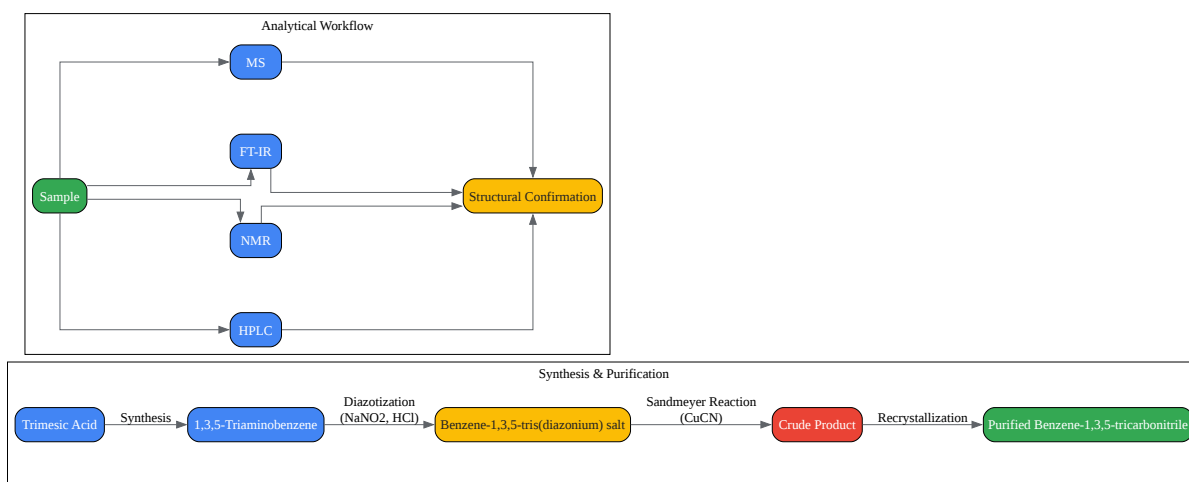
Spectroscopic Data Summary

Technique	Key Observations
^1H NMR	Aromatic protons (s)
^{13}C NMR	Aromatic C-H, Aromatic C-CN, $\text{C}\equiv\text{N}$
FT-IR (cm^{-1})	~ 2230 ($\text{C}\equiv\text{N}$ stretch), ~ 3050 (Aromatic C-H stretch), ~ 1600 , ~ 1450 (Aromatic C=C stretch)
Mass Spec (m/z)	153 $[\text{M}]^+$

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the public domain to suggest the involvement of **Benzene-1,3,5-tricarbonitrile** in specific biological signaling pathways. While some related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been investigated for their potential anticancer activity through DNA binding, similar studies on **Benzene-1,3,5-tricarbonitrile** have not been reported.[\[10\]](#)

Visualizations



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